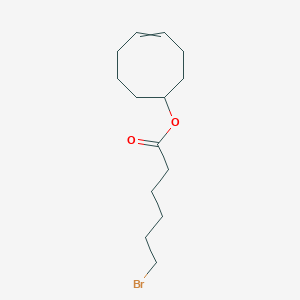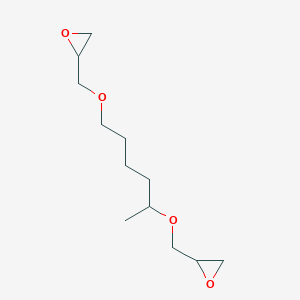
1,5-Bis(glycidyloxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(glycidyloxy)hexane: is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in modifying epoxy resins, especially for reducing viscosity and enhancing flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(glycidyloxy)hexane is synthesized through the condensation of hexanediol with epichlorohydrin. The reaction is catalyzed by a Lewis acid, forming a halohydrin intermediate. This intermediate is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale condensation and dehydrochlorination reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glycidyl ethers.
Scientific Research Applications
1,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin systems to reduce viscosity and allow higher filler loading.
Biology: Employed in the synthesis of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1,5-Bis(glycidyloxy)hexane involves its epoxide groups, which can react with various nucleophiles. The compound acts as a cross-linking agent in epoxy resin systems, enhancing the mechanical properties and flexibility of the final product. The molecular targets include hydroxyl and amine groups in the resin matrix, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
- 1,6-Hexanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- 1,4-Butanediol diglycidyl ether
Comparison: 1,5-Bis(glycidyloxy)hexane is unique due to its specific chain length and the presence of two epoxide groups, which provide a balance between flexibility and reactivity. Compared to 1,6-Hexanediol diglycidyl ether, it offers slightly different mechanical properties due to the variation in chain length. Bisphenol A diglycidyl ether, on the other hand, has a more rigid structure due to the aromatic rings, making it less flexible but more thermally stable .
Properties
CAS No. |
652149-93-4 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[6-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-10(14-7-12-9-16-12)4-2-3-5-13-6-11-8-15-11/h10-12H,2-9H2,1H3 |
InChI Key |
RWEZCEHDDUPLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCOCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



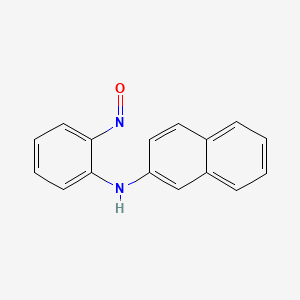
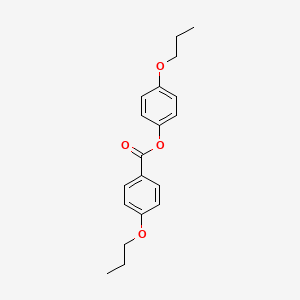
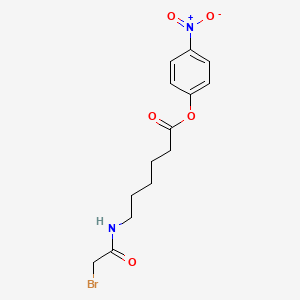
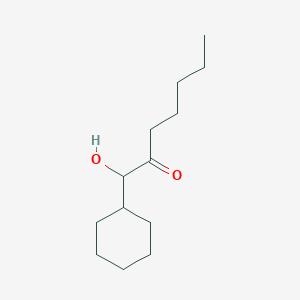


![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
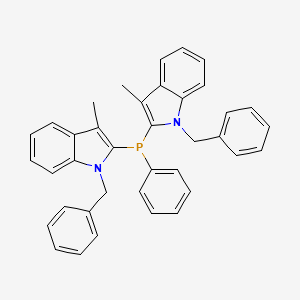
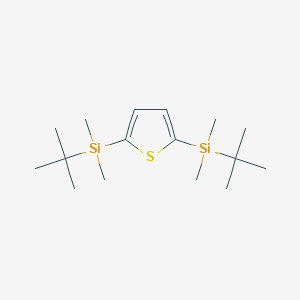
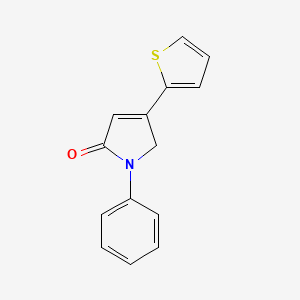
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

